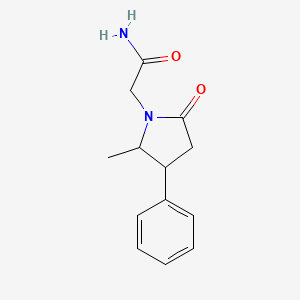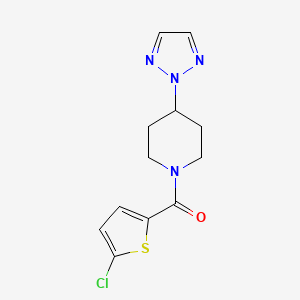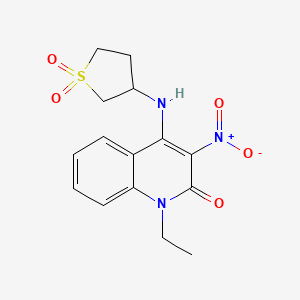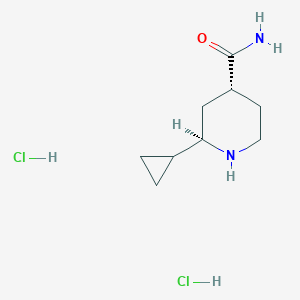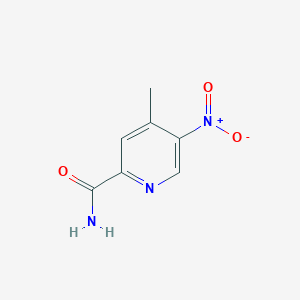![molecular formula C15H15N3S B2416723 2-(5-Metil-imidazo[1,2-a]piridin-2-ilmetilsulfanil)-fenilamina CAS No. 304685-19-6](/img/structure/B2416723.png)
2-(5-Metil-imidazo[1,2-a]piridin-2-ilmetilsulfanil)-fenilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development due to their unique structural properties.
Aplicaciones Científicas De Investigación
2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and sensors
Mecanismo De Acción
Target of Action
The compound “2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially alter the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are often used as the pharmacodynamic backbones of versatile drugs, such as anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-HIV, and anti-tuberculosis pharmaceutical candidates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylamine moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Comparación Con Compuestos Similares
Similar Compounds
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyridine
- Pyrrolopyrazine
Uniqueness
2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
Propiedades
IUPAC Name |
2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-5-4-8-15-17-12(9-18(11)15)10-19-14-7-3-2-6-13(14)16/h2-9H,10,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICUJUBWALVWFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)
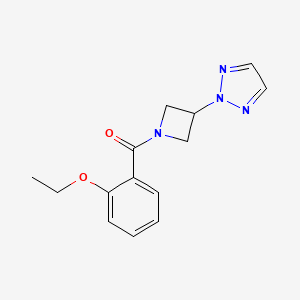
![N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416645.png)

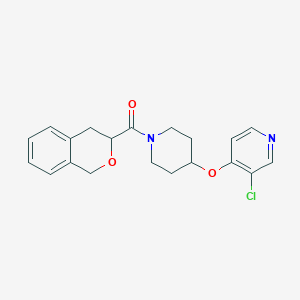
![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)
![N-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-2-YL]MORPHOLINE-4-CARBOXAMIDE](/img/structure/B2416653.png)
